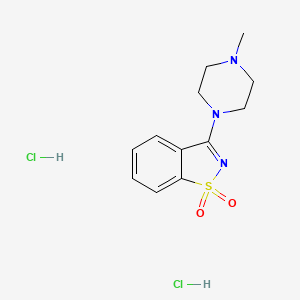
3-bromo-N,4-dimethyl-N-(2-methylpropyl)benzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-bromo-N,4-dimethyl-N-(2-methylpropyl)benzenesulfonamide is an organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their wide range of biological activities and applications in various fields, including medicine and agriculture . This compound is characterized by the presence of a bromine atom, a sulfonamide group, and a substituted benzene ring.
Méthodes De Préparation
The synthesis of 3-bromo-N,4-dimethyl-N-(2-methylpropyl)benzenesulfonamide typically involves the reaction of 3-bromo-4-methylbenzenesulfonyl chloride with N-(2-methylpropyl)amine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid generated during the reaction. The reaction conditions include maintaining the temperature at around 0-5°C and stirring the mixture for several hours until the reaction is complete. The product is then purified using standard techniques such as recrystallization or column chromatography.
Analyse Des Réactions Chimiques
3-bromo-N,4-dimethyl-N-(2-methylpropyl)benzenesulfonamide undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The compound can undergo oxidation reactions, leading to the formation of sulfone derivatives.
Reduction Reactions: Reduction of the sulfonamide group can yield corresponding amines.
Common reagents used in these reactions include sodium hydride, lithium aluminum hydride, and various oxidizing agents like hydrogen peroxide. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
3-bromo-N,4-dimethyl-N-(2-methylpropyl)benzenesulfonamide has several scientific research applications:
Mécanisme D'action
The mechanism of action of 3-bromo-N,4-dimethyl-N-(2-methylpropyl)benzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit the activity of certain enzymes by mimicking the structure of natural substrates, leading to the disruption of essential biochemical pathways . The bromine atom and other substituents on the benzene ring can enhance the compound’s binding affinity and specificity towards its targets.
Comparaison Avec Des Composés Similaires
3-bromo-N,4-dimethyl-N-(2-methylpropyl)benzenesulfonamide can be compared with other similar compounds, such as:
- 3-bromo-N,N-dimethylbenzenesulfonamide
- 3-bromo-N,N-diethyl-4-methylbenzenesulfonamide
- 4-bromo-N,N,3-trimethylbenzenesulfonamide
These compounds share similar structural features but differ in their substituents, which can influence their chemical reactivity and biological activities. The presence of different alkyl groups and the position of the bromine atom can significantly impact the compound’s properties and applications.
Propriétés
Formule moléculaire |
C12H18BrNO2S |
|---|---|
Poids moléculaire |
320.25 g/mol |
Nom IUPAC |
3-bromo-N,4-dimethyl-N-(2-methylpropyl)benzenesulfonamide |
InChI |
InChI=1S/C12H18BrNO2S/c1-9(2)8-14(4)17(15,16)11-6-5-10(3)12(13)7-11/h5-7,9H,8H2,1-4H3 |
Clé InChI |
MZVYRTPWNRMEOW-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=C(C=C1)S(=O)(=O)N(C)CC(C)C)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Imidazol-1-yl-4-morpholin-4-ylpyrido[3,2-d]pyrimidine-6-carboxylic acid](/img/structure/B12634033.png)
![9-(4-Butylphenyl)-6,11-dihydro-5H-benzo[a]carbazole-3-carbonitrile](/img/structure/B12634041.png)

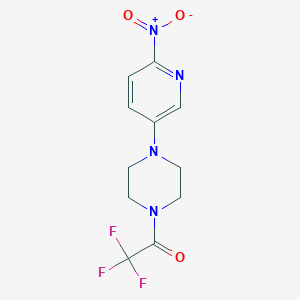
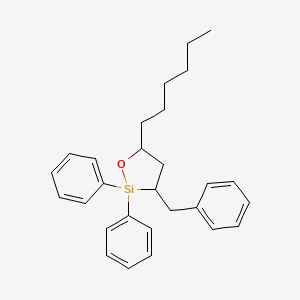
![6-[2-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)ethyl]-3-(2-methylpropyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B12634070.png)
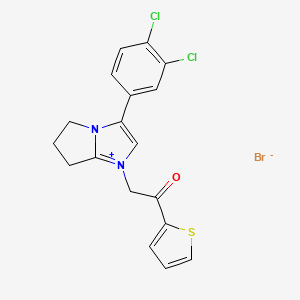
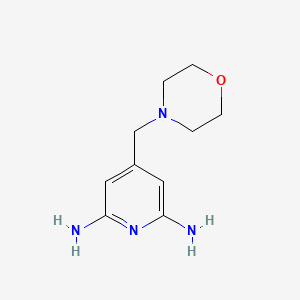
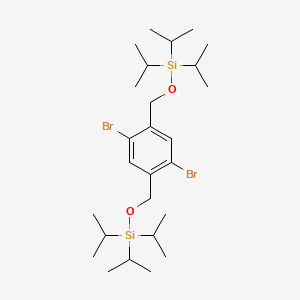
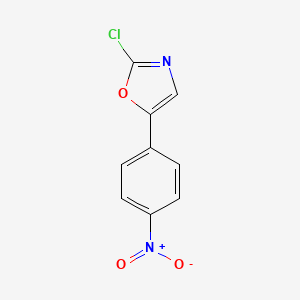
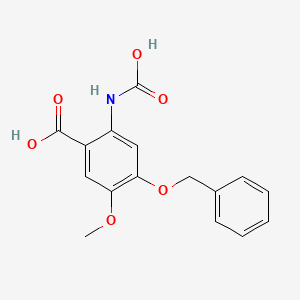
![[2,3'-Bithiophen]-5'-ylmethanamine](/img/structure/B12634103.png)
-isoquinolinyl)-](/img/structure/B12634112.png)
